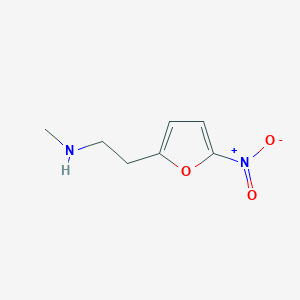
2-Fluoro-4-(piperazin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(piperazin-1-yl)phenol is a chemical compound that features a fluorine atom, a piperazine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the piperazine ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(piperazin-1-yl)phenol typically involves the reaction of 2-fluorophenol with piperazine. One common method includes the nucleophilic aromatic substitution reaction where 2-fluorophenol is treated with piperazine under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Fluoro-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the phenol group.
Substitution: The fluorine atom can be substituted with other nucleophiles, and the phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound.
科学的研究の応用
2-Fluoro-4-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biology: It is used in biochemical studies to understand its interactions with enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique properties make it useful in developing new materials with specific chemical and physical characteristics.
作用機序
The mechanism of action of 2-Fluoro-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
Norfloxacin-thiazolidinedione hybrids: These compounds combine piperazine and fluorine moieties and are evaluated for their antimicrobial properties.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds are synthesized for their potential anticancer activity.
Uniqueness
2-Fluoro-4-(piperazin-1-yl)phenol is unique due to the specific combination of a fluorine atom, a piperazine ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug design further highlight its uniqueness.
特性
分子式 |
C10H13FN2O |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
2-fluoro-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
InChIキー |
XBTLCBGQVYJENK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


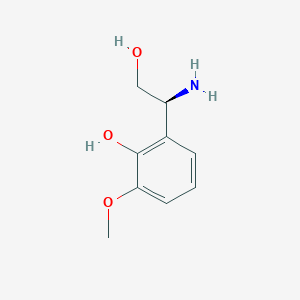
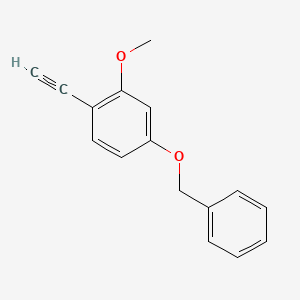
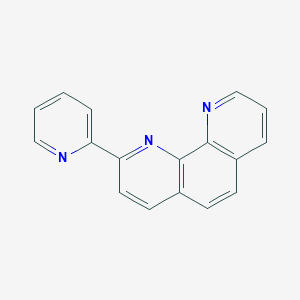
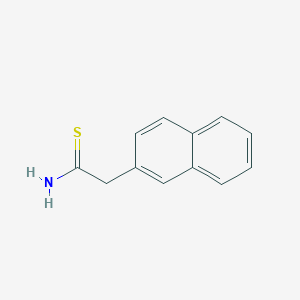
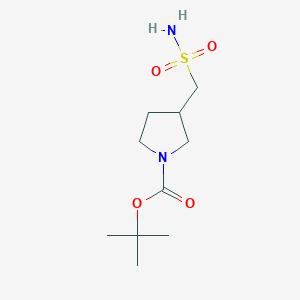

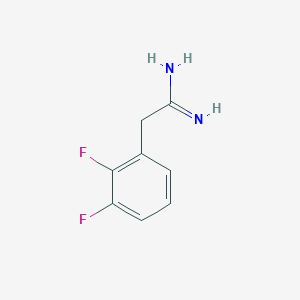
![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
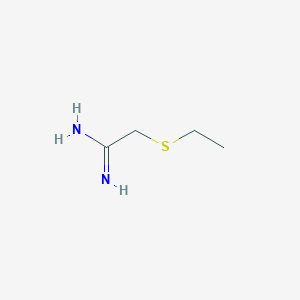
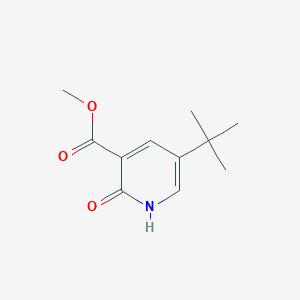

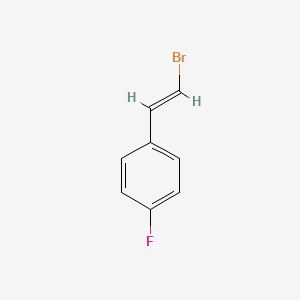
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
